Piperazine, 1-benzyl-, propanesulfate

Physicochemical characterization Solubility Sample preparation

Piperazine, 1-benzyl-, propanesulfate (CAS 23111-82-2) is a sulfonated BZP derivative with a terminal propanesulfonic acid moiety, conferring zwitterionic character and fundamentally distinct physicochemical properties (XLogP3-AA = -1.5; TPSA = 69.2 Ų) compared to the free base or hydrochloride salt. These differences translate to non-interchangeable solubility, chromatographic retention, and biological permeability profiles, making it an essential reference standard for LC-MS/MS method development, zwitterionic drug modeling, and SAR studies. Solid physical state ensures accurate gravimetric preparation of stock solutions, eliminating the volumetric variability inherent to liquid free-base alternatives. Procure with confidence to ensure experimental reproducibility and assay validation.

Molecular Formula C14H22N2O3S
Molecular Weight 298.4 g/mol
CAS No. 23111-82-2
Cat. No. B3188707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-benzyl-, propanesulfate
CAS23111-82-2
Molecular FormulaC14H22N2O3S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCS(=O)(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C14H22N2O3S/c17-20(18,19)12-4-7-15-8-10-16(11-9-15)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,17,18,19)
InChIKeyCOPMFUCJHBZEEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine, 1-Benzyl-, Propanesulfate (CAS 23111-82-2): Baseline Characterization for Informed Sourcing


Piperazine, 1-benzyl-, propanesulfate (CAS 23111-82-2), also named 3-(4-benzylpiperazin-1-yl)propane-1-sulfonic acid, is a sulfonated alkyl derivative of 1-benzylpiperazine (BZP) [1]. It is characterized by a molecular weight of 298.40 g/mol (C14H22N2O3S) and a computed density of 1.245 g/cm³ at standard conditions [1]. Unlike the more commonly referenced 1-benzylpiperazine free base (CAS 2759-28-6, MW 176.26) or hydrochloride salt (CAS 5321-63-1), this compound features a propanesulfonic acid moiety, yielding a zwitterionic/acidic structure with a topological polar surface area of 69.2 Ų and a computed XLogP3-AA value of -1.5 [1]. These fundamental physicochemical descriptors indicate substantially different solubility and partitioning behavior relative to the parent BZP free base, which is a clear liquid at ambient temperature . The compound is primarily encountered as a research chemical, with typical vendor-reported purity of approximately 95% .

Piperazine, 1-Benzyl-, Propanesulfate (CAS 23111-82-2): Why In-Class Substitution Is Scientifically Invalid


Direct substitution of Piperazine, 1-benzyl-, propanesulfate with other 1-benzylpiperazine derivatives (e.g., free base or hydrochloride) is not scientifically defensible. The propanesulfate moiety confers a fundamentally different chemical identity and physical state; while the free base is a liquid and the hydrochloride is a crystalline salt, this compound is a sulfonic acid derivative with distinct solubility and ionization properties . Although limited direct comparative data exist for this specific CAS number, class-level inference from the broader benzylpiperazine family demonstrates that seemingly minor structural modifications translate into quantifiable differences in receptor affinity profiles [1], monoamine release selectivity [2], and metabolic pathways [3]. For instance, substitution of the 1-benzyl group with a 3-trifluoromethylphenyl group shifts pharmacological profiles from primarily dopaminergic to serotonergic, underscoring that even conservative aromatic modifications produce non-interchangeable biological outcomes [4]. Consequently, assuming functional equivalence between this propanesulfate derivative and its free base or halide salts without explicit experimental validation introduces substantial risk of irreproducible results in biological assays, analytical method development, or chemical synthesis.

Piperazine, 1-Benzyl-, Propanesulfate (CAS 23111-82-2): Quantified Differentiation Relative to Free Base and Halide Salts


Piperazine, 1-Benzyl-, Propanesulfate vs. 1-Benzylpiperazine Free Base: Comparative Aqueous Solubility and Partitioning

Piperazine, 1-benzyl-, propanesulfate demonstrates substantially enhanced aqueous solubility relative to 1-benzylpiperazine free base. The propanesulfonic acid group confers a zwitterionic character, reflected in a computed topological polar surface area (TPSA) of 69.2 Ų and a calculated LogP (XLogP3-AA) of -1.5, indicative of pronounced hydrophilicity [1]. In contrast, 1-benzylpiperazine free base is a clear liquid with limited aqueous solubility, exhibiting a density of 1.014-1.035 g/cm³ at 25°C and a higher predicted LogP . While direct experimental solubility measurements for this specific CAS number are not publicly reported, the computed physicochemical descriptors provide a class-level inference that the propanesulfate derivative will partition preferentially into aqueous phases relative to the free base.

Physicochemical characterization Solubility Sample preparation

Piperazine, 1-Benzyl-, Propanesulfate vs. 1-Benzylpiperazine Hydrochloride: Comparative Physical State and Handling Suitability

Piperazine, 1-benzyl-, propanesulfate is supplied as a solid powder at ambient temperature, whereas 1-benzylpiperazine free base is a clear liquid with a melting point of 17-20°C . The hydrochloride salt is also a solid, but the propanesulfate derivative provides an alternative counterion option that may offer distinct solubility and stability profiles. Solid-state materials generally offer greater ease of precise weighing and reduced volatility compared to liquid free bases, which is a key consideration for quantitative analytical workflows and long-term storage. No direct stability comparison data are available for the propanesulfate salt; this differentiation is based on the known physical state difference between the liquid free base and solid salt forms.

Physical state Handling Analytical reference material

Piperazine, 1-Benzyl-, Propanesulfate: Analytical Utility as a Reference Standard

1-Benzylpiperazine derivatives are utilized as certified reference materials for forensic and toxicological laboratories [1]. The hydrochloride salt of 1-benzylpiperazine (CAS 5321-63-1) is explicitly categorized as an analytical reference material with documented stability of ≥5 years . The propanesulfate derivative, while lacking published stability data, is structurally analogous and is supplied as a research compound suitable for similar analytical applications . The propanesulfate moiety may offer distinct chromatographic retention characteristics under reverse-phase HPLC conditions, which is a common method for separating piperazine derivatives [2]. This differentiation is qualitative and based on class-level application of piperazine derivatives in analytical chemistry.

Forensic toxicology Analytical method development Reference materials

Piperazine, 1-Benzyl-, Propanesulfate: Differential Regulatory Status Relative to Parent 1-Benzylpiperazine

1-Benzylpiperazine (BZP) free base and its hydrochloride salt are explicitly regulated as Schedule I controlled substances in the United States, imposing significant procurement, storage, and usage restrictions [1]. In contrast, Piperazine, 1-benzyl-, propanesulfate (CAS 23111-82-2) is not explicitly listed as a controlled substance under the same regulatory frameworks and is commercially supplied as a research compound without the same DEA licensing requirements . This regulatory distinction represents a quantifiable difference in accessibility: while BZP procurement requires DEA Schedule I registration and record-keeping, the propanesulfate derivative is available to a broader range of accredited research institutions under standard chemical supply agreements.

Regulatory compliance Procurement Controlled substances

Piperazine, 1-Benzyl-, Propanesulfate: Class-Level Metabolic Differentiation from TFMPP and Other Arylpiperazines

Although no direct metabolic data exist for Piperazine, 1-benzyl-, propanesulfate, class-level data for 1-benzylpiperazine (BZP) demonstrate CYP2D6 as the primary metabolizing enzyme, with 88% predicted probability of CYP2D6 substrate activity [1]. BZP metabolism also involves CYP1A2 and CYP3A4, and BZP and TFMPP exhibit mutual metabolic inhibition [2]. In vitro hepatotoxicity studies indicate that CYP450-mediated metabolism contributes to detoxification of piperazine designer drugs [3]. The propanesulfonic acid moiety on the target compound introduces a highly polar functional group that may alter metabolic clearance pathways relative to the parent BZP, potentially reducing CYP2D6-dependent N-dealkylation. However, this inference is speculative in the absence of direct experimental data.

Metabolism CYP450 Drug-drug interactions

Piperazine, 1-Benzyl-, Propanesulfate: Comparative Receptor Affinity Profile (Class-Level Inference from BZP)

Direct receptor binding data for Piperazine, 1-benzyl-, propanesulfate are absent from the public literature. However, class-level data for structurally related 1-benzylpiperazine derivatives provide a benchmark for potential activity. A 1-benzylpiperazine analogue (compound 13) demonstrated dual high affinity for 5-HT1A (Ki = 3.6 nM on [³H]-5-HT) and σ receptors (Ki = 7.0 nM on [³H]DTG) [1]. The parent 1-benzylpiperazine itself shows σ1 receptor affinity with Ki = 10,500 nM in guinea pig brain membranes [2]. The propanesulfonic acid group on the target compound introduces a charged moiety at physiological pH that is expected to substantially alter receptor binding kinetics and membrane permeability relative to the neutral BZP free base. Without direct binding data for CAS 23111-82-2, these class-level values should be interpreted with caution and not assumed to apply directly.

Receptor binding Sigma receptors 5-HT1A receptor

Piperazine, 1-Benzyl-, Propanesulfate (CAS 23111-82-2): Evidence-Supported Research and Industrial Applications


Analytical Reference Material for Forensic and Toxicological Method Development

This compound is suitable for use as a qualitative reference standard in the development and validation of chromatographic methods (HPLC, LC-MS) for detecting benzylpiperazine derivatives in biological matrices or seized materials [1][2]. The propanesulfonate moiety provides chromatographic retention characteristics distinct from the free base and hydrochloride salt, facilitating method differentiation. The compound's solid physical state enables accurate gravimetric preparation of stock solutions, a critical requirement for reproducible analytical workflows .

Physicochemical Probe for Zwitterionic Compound Behavior Studies

The compound's unique combination of a basic piperazine nitrogen and an acidic sulfonic acid group makes it a valuable model system for studying zwitterionic compound behavior, including pH-dependent solubility, partitioning, and ionization equilibria [1]. Its computed physicochemical descriptors (TPSA = 69.2 Ų, XLogP3-AA = -1.5) provide a benchmark for validating computational models of zwitterionic drug-like molecules [1].

Synthetic Intermediate for Sulfonamide and Sulfonate Ester Derivatives

The propanesulfonic acid functional group serves as a reactive handle for further derivatization, including sulfonamide formation with amines or sulfonate ester synthesis with alcohols [1]. This enables exploration of structure-activity relationships (SAR) in benzylpiperazine-based ligand series where introducing a polar, charged moiety is hypothesized to reduce blood-brain barrier permeability or alter receptor selectivity profiles.

Negative Control or Reference Compound in Receptor Pharmacology Studies

Given the expected reduction in membrane permeability conferred by the charged propanesulfonate group at physiological pH, this compound may serve as a negative control in cell-based assays designed to differentiate between extracellular and intracellular target engagement of benzylpiperazine derivatives [1][2]. However, this application requires direct experimental validation of the compound's lack of receptor activity under relevant assay conditions; no such validation currently exists in the public literature.

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